molecular formula C17H21N5O3 B2729369 N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide CAS No. 2034353-06-3

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide

Cat. No.: B2729369
CAS No.: 2034353-06-3
M. Wt: 343.387
InChI Key: ZTOFZMLCHXNNOY-UHFFFAOYSA-N
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Description

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide is a chemical compound known for its diverse applications in scientific research. This compound exhibits remarkable versatility, enabling advancements in fields such as pharmaceuticals, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide typically involves the reaction of 4-methoxy-6-morpholino-1,3,5-triazine with 2-methylbenzamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives such as:

  • N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)methanesulfonamide
  • 2-((4-fluorophenyl)thio)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide
  • 7-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide

Uniqueness

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-12-5-3-4-6-13(12)15(23)18-11-14-19-16(21-17(20-14)24-2)22-7-9-25-10-8-22/h3-6H,7-11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOFZMLCHXNNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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